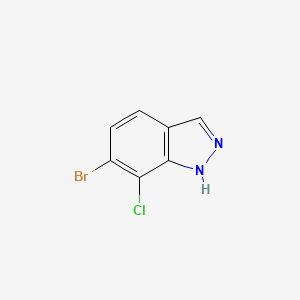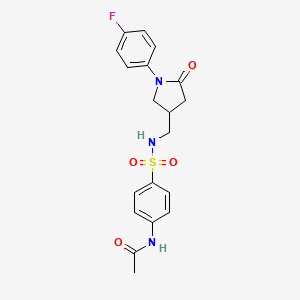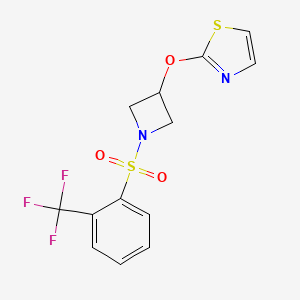
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, also known as SU6656, is a selective inhibitor of Src family kinases (SFKs). It is widely used in scientific research for its ability to regulate cellular processes such as cell growth, differentiation, and migration. In
Applications De Recherche Scientifique
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is primarily used in scientific research to study the role of SFKs in cellular processes. SFKs are a family of non-receptor tyrosine kinases that play a key role in signal transduction pathways. They are involved in various cellular processes such as cell growth, differentiation, and migration. 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been shown to inhibit the activity of SFKs, which makes it a valuable tool for studying their function.
Mécanisme D'action
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea inhibits the activity of SFKs by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which disrupts the downstream signaling pathways. This leads to the inhibition of cellular processes such as cell growth, differentiation, and migration.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration of cancer cells and reduce the invasiveness of tumors. In addition, 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been shown to regulate the differentiation of stem cells and promote neuronal differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea in lab experiments is its selectivity for SFKs. This allows researchers to study the specific role of SFKs in cellular processes without affecting other signaling pathways. However, one limitation of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is its relatively low potency compared to other SFK inhibitors. This can make it difficult to achieve complete inhibition of SFK activity in some experiments.
Orientations Futures
There are many future directions for research involving 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of more potent SFK inhibitors that can be used in clinical settings. Another area of interest is the study of SFKs in the context of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, the use of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is a selective inhibitor of SFKs that is widely used in scientific research to study cellular processes such as cell growth, differentiation, and migration. Its mechanism of action involves binding to the ATP-binding site of the kinase domain, which disrupts downstream signaling pathways. 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has many biochemical and physiological effects and is a valuable tool for studying SFKs. However, its low potency compared to other SFK inhibitors is a limitation that should be considered in experimental design. There are many future directions for research involving 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, including the development of more potent SFK inhibitors and the study of SFKs in various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea involves the reaction of 2-chloroaniline with 1H-indole-3-carboxaldehyde to form 2-(2-chlorophenyl)-1H-indole-3-carbinol. This intermediate is then treated with urea to form 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea. The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is a multi-step process that requires careful attention to detail and purification to ensure the purity of the final product.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKVDGTEDVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)




![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)